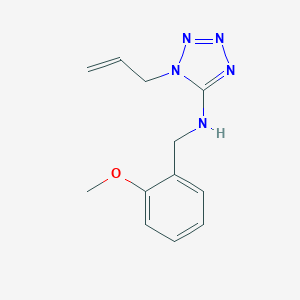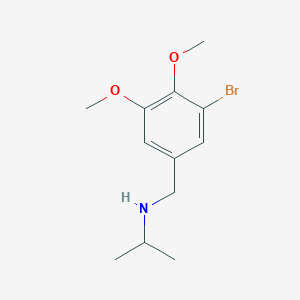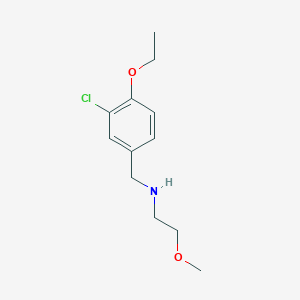![molecular formula C20H17NO5 B275572 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDF is a benzofuran derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In
Mecanismo De Acción
The mechanism of action of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is its broad range of biological activities, which makes it a promising candidate for drug development. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, one of the limitations of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid. One area of interest is the development of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid-based drugs for the treatment of cancer. Further research is also needed to elucidate the mechanism of action of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid involves the reaction of 3-(2-furyl)acrylic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by reduction using sodium borohydride to yield 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid.
Aplicaciones Científicas De Investigación
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
Fórmula molecular |
C20H17NO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-[5-[(1,3-benzodioxol-5-ylmethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H17NO5/c22-20(23)15-3-1-2-14(9-15)17-7-5-16(26-17)11-21-10-13-4-6-18-19(8-13)25-12-24-18/h1-9,21H,10-12H2,(H,22,23) |
Clave InChI |
DODZYLRDOMYDPQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)